(4-(5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)phenyl)arsinic acid
Beschreibung
The compound (4-(5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)phenyl)arsinic acid (hereafter referred to as Compound A) is a synthetic derivative of the biotin (vitamin B7) scaffold, modified with an arsinic acid (-AsO(OH)₂) group. Its core structure includes a hexahydrothieno[3,4-d]imidazol-2-one ring system, a hallmark of biotin analogs, linked via a pentanamido chain to a para-arsorylphenyl moiety .
Eigenschaften
Molekularformel |
C16H21AsN3O4S |
|---|---|
Molekulargewicht |
426.3 g/mol |
InChI |
InChI=1S/C16H21AsN3O4S/c21-14(18-11-7-5-10(6-8-11)17(23)24)4-2-1-3-13-15-12(9-25-13)19-16(22)20-15/h5-8,12-13,15H,1-4,9H2,(H,18,21)(H,23,24)(H2,19,20,22)/t12-,13-,15-/m0/s1 |
InChI-Schlüssel |
PKEXQDOVMUPDCD-YDHLFZDLSA-N |
Isomerische SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NC3=CC=C(C=C3)[As](=O)O)NC(=O)N2 |
Kanonische SMILES |
C1C2C(C(S1)CCCCC(=O)NC3=CC=C(C=C3)[As](=O)O)NC(=O)N2 |
Herkunft des Produkts |
United States |
Biologische Aktivität
The compound (4-(5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)phenyl)arsinic acid represents a complex organic molecule with potential therapeutic applications. Its unique structural features, including a thieno[3,4-d]imidazole moiety, suggest significant biological activity. This article explores the biological activity of this compound based on existing research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 369.48 g/mol. The structure includes an arsenic-containing phenyl group linked to a thieno[3,4-d]imidazole derivative, which is crucial for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₂₇N₃O₄S |
| Molecular Weight | 369.48 g/mol |
| CAS Number | 2227450-68-0 |
| Purity | 98% |
The biological activity of this compound is largely attributed to its ability to interact with various biomolecular targets. The thieno[3,4-d]imidazole moiety is known to exhibit diverse pharmacological properties including:
- Antimicrobial Activity : Compounds with similar structures have shown efficacy against various pathogens.
- Anticancer Properties : The presence of the imidazole ring may contribute to apoptosis in cancer cells through modulation of signaling pathways.
- Neuroprotective Effects : Some derivatives have demonstrated protective effects against neurodegeneration.
Case Studies and Research Findings
Several studies have investigated the biological effects of related compounds and their mechanisms:
- Antimicrobial Activity : A study evaluated the antimicrobial efficacy of thieno[3,4-d]imidazole derivatives against Gram-positive and Gram-negative bacteria. Results indicated that modifications to the side chains significantly enhanced activity .
- Cancer Cell Apoptosis : Research involving similar thieno[3,4-d]imidazole derivatives revealed that they induce apoptosis in human cancer cell lines via caspase activation and mitochondrial pathway modulation .
- Neuroprotection : A recent study highlighted the neuroprotective potential of compounds containing the thieno[3,4-d]imidazole scaffold, suggesting their utility in treating neurodegenerative diseases by inhibiting oxidative stress .
Biological Activity Table
The following table summarizes the biological activities reported for related compounds:
Vergleich Mit ähnlichen Verbindungen
Comparison with Structural Analogs
Core Structure Modifications
Biotin (Vitamin B7)
- Structure: (3aS,4S,6aR)-hexahydro-2-oxo-1H-thieno[3,4-d]imidazole-4-valeric acid.
- Key Differences : Biotin terminates in a carboxylic acid group, whereas Compound A replaces this with an arsinic acid-phenyl system.
- Functional Impact : Biotin’s carboxylate engages in strong hydrogen bonding with avidin (Kd ≈ 10⁻¹⁵ M). The arsinic acid in Compound A may weaken this interaction due to steric hindrance and reduced hydrogen-bonding capacity .
5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanehydrazide
- Structure : Features a hydrazide (-CONHNH₂) terminus instead of arsinic acid.
- Functional Impact : The hydrazide group enhances nucleophilicity, making it useful in conjugation reactions (e.g., crosslinking biomolecules). Compound A’s arsinic acid, in contrast, may favor electrophilic interactions or redox chemistry .
Terminal Group Modifications
N-(2-Aminoethyl)-5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide
- Structure : Terminates in a primary amine (-NH₂).
- Functional Impact: The amine enables pH-dependent solubility and covalent coupling via NHS esters. Compound A’s arsinic acid offers distinct solubility profiles (predicted logP ~1.2 vs.
5-((3aS,4S,5S,6aR)-5-Oxido-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanoic acid
- Structure: Includes a sulfoxide modification on the thienoimidazolone core and a terminal carboxylic acid.
- Functional Impact : The sulfoxide increases polarity (TPSA = 108 Ų vs. 98 Ų for Compound A), while the carboxylate enhances water solubility. Compound A’s arsinic acid may confer unique redox behavior, as arsenic can cycle between +3 and +5 oxidation states .
Structural Similarity Analysis
Using Tanimoto coefficients (0–1 scale), Compound A exhibits high similarity (>0.75) to biotin derivatives with identical cores but diverges in functional groups (Table 1) :
Table 1. Similarity Scores of Compound A vs. Analogs
| Compound Name | Similarity Score | Key Difference |
|---|---|---|
| 5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanehydrazide | 0.79 | Hydrazide vs. arsinic acid |
| N-(6-Aminohexyl)-5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide | 0.68 | Alkylamine vs. aryl-arsinic acid |
| Biotin (Vitamin B7) | 0.65 | Carboxylic acid vs. arsinic acid |
Stability Considerations :
- The As–C bond in the arsinic acid group may hydrolyze under acidic or alkaline conditions, limiting shelf life compared to carboxylate-terminated analogs.
- Van der Waals interactions (Evidenced 7) between the aromatic ring and protein pockets could enhance target binding despite reduced hydrogen bonding .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
